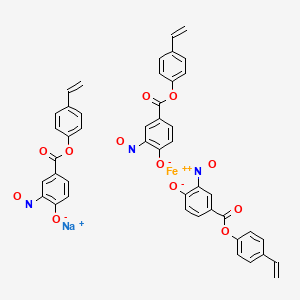
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is a complex compound with a unique structure that includes sodium, iron, and organic moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) typically involves the reaction of iron(2+) salts with sodium 4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and other by-products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Wirkmechanismus
The mechanism of action of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include redox reactions and coordination chemistry with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(3+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;copper(2+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;nickel(2+)
Uniqueness
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is unique due to its specific combination of sodium, iron, and organic components, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
26671-45-4 |
|---|---|
Molekularformel |
C45H30FeN3NaO12 |
Molekulargewicht |
883.6 g/mol |
IUPAC-Name |
sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) |
InChI |
InChI=1S/3C15H11NO4.Fe.Na/c3*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;;/h3*2-9,17H,1H2;;/q;;;+2;+1/p-3 |
InChI-Schlüssel |
OVMCOCUPINBXRQ-UHFFFAOYSA-K |
SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
Synonyme |
ferroverdin ferroverdin A tris(p-vinylphenyl-4-hydroxy-3-nitrosobenzoato-N(3),O(4))ferrate(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















